molecular formula C17H13NO B3386095 N-phenylnaphthalene-2-carboxamide CAS No. 70021-83-9

N-phenylnaphthalene-2-carboxamide

Cat. No.: B3386095
CAS No.: 70021-83-9
M. Wt: 247.29 g/mol
InChI Key: HUQXYRBOXDPXAI-UHFFFAOYSA-N
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Description

N-phenylnaphthalene-2-carboxamide is an organic compound with the molecular formula C23H15Cl2N3O2. It is a derivative of naphthalene, featuring a phenyl group attached to the second carbon of the naphthalene ring and a carboxamide group at the second position

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as naphthoquinones.

    • Reduction: Reduction reactions can convert the carboxamide group to an amine, resulting in N-phenylnaphthalene-2-amine.

    • Substitution: Substitution reactions at the phenyl ring can introduce different functional groups, leading to a variety of substituted derivatives.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

    • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

    Major Products Formed:

    • Oxidation: this compound can be oxidized to form naphthoquinones, which are important in dye and pigment synthesis.

    • Reduction: The reduction product, N-phenylnaphthalene-2-amine, is useful in the synthesis of pharmaceuticals and agrochemicals.

    • Substitution: Substituted derivatives can be used in the development of new materials and chemical probes.

    Scientific Research Applications

    N-phenylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

    • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    • Medicine: Research has explored its use as a precursor for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

    • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which N-phenylnaphthalene-2-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

    Molecular Targets and Pathways:

    • Antimicrobial Activity: Targets microbial cell membranes and disrupts membrane integrity.

    • Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell proliferation.

    Comparison with Similar Compounds

    • N-phenyl-1-naphthylamine: A structural isomer with different chemical and biological properties.

    • N-phenyl-2-naphthylamine: Another isomer with distinct reactivity and applications.

    Properties

    IUPAC Name

    N-phenylnaphthalene-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H13NO/c19-17(18-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HUQXYRBOXDPXAI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H13NO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10427547
    Record name N-phenylnaphthalene-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10427547
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    247.29 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    70021-83-9
    Record name N-phenylnaphthalene-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10427547
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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